molecular formula C21H27N3O5 B1677416 Morocromen CAS No. 35843-07-3

Morocromen

Cat. No.: B1677416
CAS No.: 35843-07-3
M. Wt: 401.5 g/mol
InChI Key: BVXGJMKPMTXSFM-UHFFFAOYSA-N
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Description

    MOROCROMEN: is a compound that falls within the category of monochromatic molecules.

  • While specific information about This compound is scarce, we can explore its properties and applications based on the concept of monochromatism.
  • Preparation Methods

    • Unfortunately, there are no well-documented synthetic routes or industrial production methods specifically for MOROCROMEN . given its monochromatic nature, it could be synthesized through various chemical reactions that maintain a single color or grayscale appearance.
  • Chemical Reactions Analysis

      MOROCROMEN: likely undergoes reactions that preserve its monochromatic character. These reactions may involve oxidation, reduction, or substitution processes.

    • Common reagents and conditions would depend on the specific reaction type, but they would aim to maintain the monochromatic aspect.
    • Major products formed from these reactions would likely exhibit similar monochromatic properties.
  • Scientific Research Applications

    • In scientific research, MOROCROMEN could find applications in fields such as:

        Art and Aesthetics: Artists might use it for monochromatic paintings or photography.

        Materials Science: Researchers could explore its behavior in monochromatic materials.

        Visual Perception Studies: Psychologists might investigate how monochromatic stimuli affect human perception.

  • Mechanism of Action

    • As a hypothetical compound, MOROCROMEN would exert its effects through interactions with molecular targets or pathways.
    • The exact mechanism would depend on its specific properties and intended applications.
  • Comparison with Similar Compounds

    • While no direct analogs exist for MOROCROMEN , we can compare it to other monochromatic compounds:

        Carbon Black: Used in inks, paints, and as a pigment, carbon black exhibits monochromatic behavior.

        Silver Halides: These compounds form the basis of black-and-white photography.

        Graphene Oxide: Although not strictly monochromatic, it shares some similarities in terms of color and structure.

    Properties

    CAS No.

    35843-07-3

    Molecular Formula

    C21H27N3O5

    Molecular Weight

    401.5 g/mol

    IUPAC Name

    N-[4-methyl-3-(2-morpholin-4-ylethyl)-2-oxochromen-7-yl]morpholine-4-carboxamide

    InChI

    InChI=1S/C21H27N3O5/c1-15-17-3-2-16(22-21(26)24-8-12-28-13-9-24)14-19(17)29-20(25)18(15)4-5-23-6-10-27-11-7-23/h2-3,14H,4-13H2,1H3,(H,22,26)

    InChI Key

    BVXGJMKPMTXSFM-UHFFFAOYSA-N

    SMILES

    CC1=C(C(=O)OC2=C1C=CC(=C2)NC(=O)N3CCOCC3)CCN4CCOCC4

    Canonical SMILES

    CC1=C(C(=O)OC2=C1C=CC(=C2)NC(=O)N3CCOCC3)CCN4CCOCC4

    Appearance

    Solid powder

    Key on ui other cas no.

    35843-07-3

    Purity

    >98% (or refer to the Certificate of Analysis)

    Related CAS

    35843-09-5 (mono-hydrochloride)

    shelf_life

    >3 years if stored properly

    solubility

    Soluble in DMSO

    storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Synonyms

    morocromen
    morocromen monohydrochloride
    N-(3-(2-morpholinoethyl)-4-methyl-2-oxo-2H-1- benzopyran-7-yl)-4-morpholinecarboxamide
    TVX 647

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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